Cas no 2728727-81-7 ((3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid)

(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid structure
2728727-81-7 structure
商品名:(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
CAS番号:2728727-81-7
MF:C8H10F3NO4
メガワット:241.164513111115
CID:5653307
PubChem ID:165915193

(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2679927-09-2
    • rac-(3R,5R)-5-methyl-4-(trifluoroacetyl)morpholine-3-carboxylic acid
    • (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
    • 2728727-81-7
    • EN300-28277038
    • EN300-28277099
    • インチ: 1S/C8H10F3NO4/c1-4-2-16-3-5(6(13)14)12(4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)/t4-,5-/m1/s1
    • InChIKey: JUOUQYXREQKMTQ-RFZPGFLSSA-N
    • ほほえんだ: FC(C(N1[C@@H](C(=O)O)COC[C@H]1C)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 241.05619229g/mol
  • どういたいしつりょう: 241.05619229g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28277099-0.05g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
0.05g
$2272.0 2023-05-24
Enamine
EN300-28277099-10.0g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
10g
$11626.0 2023-05-24
Enamine
EN300-28277099-0.1g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
0.1g
$2379.0 2023-05-24
Enamine
EN300-28277099-1.0g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7 95.0%
1.0g
$0.0 2025-03-19
Enamine
EN300-28277099-2.5g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
2.5g
$5299.0 2023-05-24
Enamine
EN300-28277099-0.5g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
0.5g
$2596.0 2023-05-24
Enamine
EN300-28277099-1g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
1g
$0.0 2023-09-09
Enamine
EN300-28277099-0.25g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
0.25g
$2487.0 2023-05-24
Enamine
EN300-28277099-5.0g
(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid
2728727-81-7
5g
$7841.0 2023-05-24

(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid 関連文献

(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acidに関する追加情報

Comprehensive Overview of (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid (CAS No. 2728727-81-7)

(3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid (CAS No. 2728727-81-7) is a specialized chiral compound that has garnered significant attention in the pharmaceutical and fine chemical industries. This molecule, characterized by its morpholine core and trifluoroacetyl group, serves as a key intermediate in the synthesis of bioactive molecules. Its unique stereochemistry at the 3R,5R positions makes it particularly valuable for enantioselective reactions, aligning with the growing demand for chiral building blocks in drug development.

The structural features of (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid contribute to its versatility in medicinal chemistry. The presence of the carboxylic acid functionality allows for further derivatization, while the trifluoroacetyl group enhances its reactivity in nucleophilic substitution reactions. Researchers have explored its applications in the synthesis of protease inhibitors and other therapeutic agents, particularly in the context of antiviral and anti-inflammatory drug discovery. This aligns with current trends in pharmaceutical research, where there is a heightened focus on developing treatments for emerging viral infections and chronic inflammatory conditions.

From a synthetic chemistry perspective, (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid offers several advantages. Its morpholine ring system provides structural rigidity, which can improve the metabolic stability of drug candidates. The compound's chiral purity is particularly crucial, as regulatory agencies increasingly emphasize the importance of enantiomeric purity in pharmaceutical products. This has led to a surge in demand for high-quality chiral intermediates like this compound, especially in the development of small-molecule drugs targeting G-protein-coupled receptors (GPCRs) and other biologically relevant targets.

The market for (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid has seen steady growth, driven by its applications in both research and commercial pharmaceutical production. Analytical methods for characterizing this compound typically involve chiral HPLC and LC-MS techniques, which are essential for verifying its stereochemical purity. Recent advancements in continuous flow chemistry have also opened new possibilities for the efficient large-scale production of this intermediate, addressing one of the key challenges in chiral compound manufacturing.

Environmental and safety considerations for handling (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment should be used when working with this material. The compound's stability under various conditions has been studied extensively, with particular attention to its behavior in different solvent systems and at elevated temperatures - information that is crucial for process chemists optimizing synthetic routes.

Recent publications have highlighted novel applications of (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid in the development of kinase inhibitors and other targeted therapies. Its structural motif appears in several drug candidates currently in clinical trials, particularly in oncology and immunology indications. This reflects broader trends in drug discovery, where there is increasing interest in small molecules that can modulate protein-protein interactions and allosteric binding sites.

The synthesis of (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid typically involves multi-step sequences starting from commercially available chiral precursors. Recent process improvements have focused on enhancing the atom economy and reducing the environmental impact of its production. These developments align with the pharmaceutical industry's growing commitment to green chemistry principles and sustainable manufacturing practices.

Analytical characterization of (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid reveals distinct spectroscopic features that facilitate its identification and purity assessment. The compound's 1H NMR spectrum shows characteristic signals for the morpholine protons and methyl group, while its 19F NMR provides clear evidence of the trifluoroacetyl moiety. These analytical signatures are particularly valuable for quality control in pharmaceutical manufacturing.

Looking forward, the demand for (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid is expected to grow as more drug candidates incorporating this structural motif progress through clinical development. Its combination of synthetic versatility and chiral purity makes it an attractive building block for medicinal chemists working across multiple therapeutic areas. Ongoing research continues to explore new derivatives and applications for this important intermediate.

For researchers interested in obtaining (3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid, several specialty chemical suppliers offer this compound in various quantities and purity grades. The availability of custom synthesis services and bulk quantities has expanded significantly in recent years, reflecting the compound's growing importance in pharmaceutical research and development.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd